![molecular formula C20H17N3OS2 B4726627 4-(2-furylmethyl)-5-[phenyl(phenylthio)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4726627.png)
4-(2-furylmethyl)-5-[phenyl(phenylthio)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-furylmethyl)-5-[phenyl(phenylthio)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as FTIT and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
FTIT's mechanism of action is not fully understood, but it is believed to act by inhibiting specific enzymes and interfering with cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
FTIT has been shown to have a significant effect on various biochemical and physiological processes. It has been found to inhibit the activity of specific enzymes such as xanthine oxidase, which is involved in the production of uric acid. FTIT has also been shown to have an anti-inflammatory effect by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of FTIT is its ability to inhibit specific enzymes, making it a promising candidate for drug development. It also exhibits a wide range of pharmacological activities, making it a versatile compound for scientific research. However, one of the limitations of FTIT is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research involving FTIT. One area of interest is its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, FTIT could be used as a starting point for the development of new compounds with improved properties. Finally, more research is needed to explore the potential of FTIT in other fields such as agriculture and environmental science.
In conclusion, 4-(2-furylmethyl)-5-[phenyl(phenylthio)methyl]-4H-1,2,4-triazole-3-thiol is a unique chemical compound that has significant potential in scientific research. Its ability to inhibit specific enzymes and exhibit a wide range of pharmacological activities make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.
Scientific Research Applications
FTIT has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. FTIT has also been shown to have potential as an inhibitor of specific enzymes, making it a promising candidate for drug development.
properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-[phenyl(phenylsulfanyl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c25-20-22-21-19(23(20)14-16-10-7-13-24-16)18(15-8-3-1-4-9-15)26-17-11-5-2-6-12-17/h1-13,18H,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUHYWNIWZSWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NNC(=S)N2CC3=CC=CO3)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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